molecular formula C13H19NO5 B2942239 rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate CAS No. 2137765-34-3

rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B2942239
CAS No.: 2137765-34-3
M. Wt: 269.297
InChI Key: FTSUYJFSBJXLIW-QWHCGFSZSA-N
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Description

Rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[310]hexane-1,3-dicarboxylate is a complex organic compound

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or precursor in various chemical reactions.

  • Synthesis: : Employed in the synthesis of more complex organic molecules.

Biology

  • Biochemical studies: : Used to probe biological pathways.

  • Drug development: : Investigated for its potential as a pharmacophore in drug discovery.

Medicine

  • Diagnostics: : Used in diagnostic assays to detect biological markers.

Industry

  • Materials Science: : Utilized in creating specialized materials.

  • Agrochemicals: : Studied for potential use in agricultural chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simple organic molecules. Key steps might include:

  • Formation of the bicyclic framework: : Often achieved through intramolecular cyclization reactions.

  • Functional group modifications: : Involve adding tert-butyl, formyl, and carboxylate groups.

Specific reaction conditions would include precise temperature controls, catalysts, and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable methods such as:

  • Batch reactions: : Conducted in large reactors.

  • Flow chemistry: : Offers continuous production with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions including:

  • Oxidation: : Modifying the functional groups to alter chemical properties.

  • Reduction: : Reducing the compound to its simpler forms.

  • Substitution: : Replacing one group with another to create derivatives.

Common Reagents and Conditions

Common reagents might include strong acids, bases, and organic solvents. Typical conditions would involve:

  • Temperature: : Controlled to ensure reaction specificity.

  • Pressure: : Sometimes used to drive reactions to completion.

Major Products

The reactions typically yield products like oxidized or reduced derivatives, substituted analogs, and new bicyclic compounds with varied functionalities.

Mechanism of Action

Molecular Targets and Pathways

This compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Pathways involved may include:

  • Inhibition or activation: of enzymatic activity.

  • Binding: to receptors to modulate biological responses.

  • Interference: with nucleic acid processes to impact gene expression.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate: derivatives with slight modifications.

  • Other azabicyclohexane derivatives: : Similar core structures with varied functional groups.

Uniqueness

Its uniqueness lies in the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity compared to its analogs.

I trust this exploration provides a comprehensive understanding of the compound, blending scientific depth with a bit of fun. Anything else you want to dive into?

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-6-12(8-15)5-13(12,7-14)9(16)18-4/h8H,5-7H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUYJFSBJXLIW-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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